molecular formula C12H15NO4 B151587 (3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate CAS No. 596793-30-5

(3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate

Cat. No.: B151587
CAS No.: 596793-30-5
M. Wt: 237.25 g/mol
InChI Key: OSDPRBVIIIGHPO-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate is a chemical compound belonging to the class of pyrrolidine carboxylates. It is a chiral molecule with two stereocenters, making it an interesting subject for stereochemical studies. The compound has gained significant attention due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate typically involves the regioselective protection of the hydroxyl groups on the pyrrolidine ring. One common method includes the use of benzyl protecting groups . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes similar to those used in laboratory settings. The use of automated synthesis and purification systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl 3,4-dioxopyrrolidine-1-carboxylate, while reduction can produce benzyl 3,4-dihydroxypyrrolidine .

Scientific Research Applications

(3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and stereochemical studies.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups on the pyrrolidine ring can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyl group may also play a

Properties

IUPAC Name

benzyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-10-6-13(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,14-15H,6-8H2/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDPRBVIIIGHPO-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563859
Record name Benzyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596793-30-5
Record name Benzyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.